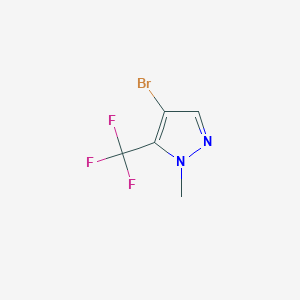

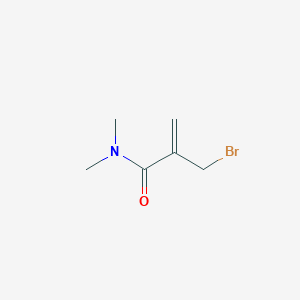

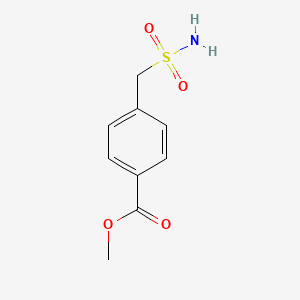

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Overview

Description

Synthesis Analysis

The synthesis of bromophenol derivatives is explored in the context of natural products. For instance, the first synthesis of biologically active natural bromophenols, including various derivatives, is reported, demonstrating the potential for creating a diverse array of brominated compounds with varying biological activities . Although the specific synthesis of "4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone" is not detailed, the methodologies applied to bromophenols could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their biological activity and interaction with other molecules. The crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, shows that the bromophenol ring can be coplanar with other planar moieties, which may suggest similar structural characteristics for "this compound" . Intramolecular hydrogen bonding and π-π interactions contribute to the stability and three-dimensional structure of these molecules.

Chemical Reactions Analysis

The reactivity of bromophenols under various conditions can lead to the formation of different products. For example, the high-temperature oxidation of 2-bromophenol results in a range of products, including dibenzo-p-dioxin and dibromodibenzofurans, indicating that bromophenols can undergo complex transformations under oxidative conditions . This information could be relevant when considering the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

Bromophenols exhibit potent antioxidant activity, as demonstrated by various assays such as ORAC, CAA, and CLPAA . These properties are significant for their potential use in pharmaceuticals and as natural antioxidants. The physical and chemical properties of bromophenols, including their solubility, melting points, and reactivity, are influenced by the presence of bromine atoms and the specific structural features of the compound. While the exact properties of "this compound" are not provided, the general characteristics of bromophenols can offer insights into its behavior.

Scientific Research Applications

Anticancer Potential

A novel bromophenol derivative, BOS-102, exhibited significant anticancer activities on human lung cancer cell lines. It effectively induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species generation and the deactivation of the PI3K/Akt pathway, highlighting its potential as an anticancer drug (Guo et al., 2018).

Synthesis of Novel Compounds

Novel bromo-substituted derivatives were synthesized via heterocondensation of corresponding propiophenones, offering potential for diverse applications in scientific research (Sarbu et al., 2019).

Antioxidant Properties

Bromophenols isolated from the red alga Vertebrata lanosa demonstrated potent antioxidant activities, suggesting their utility in protecting against oxidative stress-related damage (Olsen et al., 2013). Similarly, synthesized methylated and acetylated bromophenol derivatives showed significant antioxidant and anticancer activities, further underscoring the therapeutic potential of these compounds (Dong et al., 2022).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives demonstrated remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Photostabilization of Materials

Newly synthesized thiophenes showed efficacy in reducing the photodegradation of poly(vinyl chloride), suggesting their application in material science for enhancing the durability of polymers (Balakit et al., 2015).

properties

IUPAC Name |

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)